4-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)thieno[3,2-d]pyrimidine
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Overview
Description
4-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)thieno[3,2-d]pyrimidine is a complex organic compound belonging to the class of thienopyrimidines. Known for its extensive range of applications in scientific research and industry, this compound has garnered attention due to its unique chemical structure and properties.
Preparation Methods
Synthetic routes and reaction conditions: The synthesis of 4-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)thieno[3,2-d]pyrimidine generally involves multi-step processes that include the formation of various intermediates. Typically, the process starts with the preparation of 6-methylpyrimidin-4-yl chloride, which then undergoes nucleophilic substitution with a suitable alcohol to form 6-methylpyrimidin-4-yloxymethyl ether. Subsequently, this ether reacts with piperidin-4-ylamine under controlled conditions to yield 4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl intermediate. Finally, the thieno[3,2-d]pyrimidine moiety is introduced through a coupling reaction, often involving a palladium-catalyzed cross-coupling reaction under inert atmosphere.
Industrial production methods: In an industrial setting, the production of this compound may be streamlined using automated synthesizers and optimized reaction conditions to achieve higher yields and purity. Efficient purification techniques, such as crystallization or chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of reactions it undergoes: 4-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)thieno[3,2-d]pyrimidine can undergo a variety of chemical reactions including oxidation, reduction, and substitution reactions.
Common reagents and conditions used in these reactions:
Oxidation: Reactions are often conducted using oxidizing agents such as potassium permanganate or chromium trioxide under acidic or basic conditions.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon or chemical reductants such as sodium borohydride.
Substitution: Substitution reactions typically involve nucleophilic or electrophilic reagents under controlled temperature and pressure conditions.
Major products formed from these reactions: The products depend on the type of reaction but can include various modified thienopyrimidines, piperidine derivatives, and other functionalized organic molecules.
Scientific Research Applications
4-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)thieno[3,2-d]pyrimidine has numerous applications across various fields:
Chemistry: Utilized as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with various biological targets.
Medicine: Explored for its therapeutic properties, potentially as an anti-inflammatory, antiviral, or anticancer agent.
Industry: Used in the development of materials with specific electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, often enzymes or receptors, leading to modulation of biochemical pathways. For instance, it may inhibit a particular enzyme or bind to a receptor, thereby altering cellular processes and physiological responses.
Comparison with Similar Compounds
Compared to other thienopyrimidines and related compounds, 4-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)thieno[3,2-d]pyrimidine stands out due to its unique substituent pattern and chemical properties. Similar compounds include thieno[3,2-d]pyrimidine derivatives with different functional groups, such as 4-(4-(((6-Chloropyrimidin-4-yl)oxy)methyl)piperidin-1-yl)thieno[3,2-d]pyrimidine and 4-(4-(((6-Fluoropyrimidin-4-yl)oxy)methyl)piperidin-1-yl)thieno[3,2-d]pyrimidine, which may exhibit different reactivity and biological activities.
This comprehensive overview provides a detailed look into this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]thieno[3,2-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5OS/c1-12-8-15(20-10-18-12)23-9-13-2-5-22(6-3-13)17-16-14(4-7-24-16)19-11-21-17/h4,7-8,10-11,13H,2-3,5-6,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIWSUXAFRQZZED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)OCC2CCN(CC2)C3=NC=NC4=C3SC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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